molecular formula C20H12BrFO3S B5458666 4-bromo-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate

4-bromo-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate

Cat. No. B5458666
M. Wt: 431.3 g/mol
InChI Key: VIBOKXOLACOGOL-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFAPT, and it possesses unique properties that make it a valuable tool for scientific research.

Mechanism of Action

BFAPT exerts its biological activity by inhibiting the activity of specific enzymes, particularly those involved in cancer cell proliferation and survival. It achieves this by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects:
BFAPT has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been demonstrated to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. BFAPT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFAPT in laboratory experiments is its specificity towards specific enzymes, making it a valuable tool for studying enzyme function. However, one of the limitations of using BFAPT is its potential toxicity, particularly at high concentrations.

Future Directions

There are several future directions for the use of BFAPT in scientific research. One potential area of application is in the development of novel cancer therapies. Additionally, BFAPT could be used to study the function of specific enzymes involved in various biological processes. Further research is needed to fully understand the potential applications of BFAPT in scientific research.

Synthesis Methods

The synthesis of BFAPT involves several steps, including the reaction of 4-bromo-2-nitrophenyl 2-thiophenecarboxylate with 4-fluorobenzaldehyde in the presence of a catalyst. This reaction yields the intermediate product, which is then subjected to reduction and further reaction with acryloyl chloride to obtain the final product.

Scientific Research Applications

BFAPT has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess potent anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, BFAPT has been used to study the mechanism of action of various enzymes, including proteases and kinases.

properties

IUPAC Name

[4-bromo-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFO3S/c21-14-6-10-18(25-20(24)19-2-1-11-26-19)16(12-14)17(23)9-5-13-3-7-15(22)8-4-13/h1-12H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOKXOLACOGOL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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